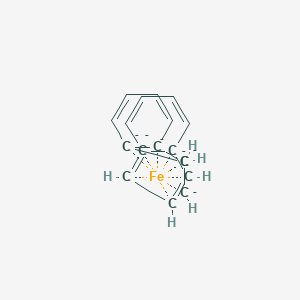

inden-7a-ide;iron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: inden-7a-ide;iron can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with iron(II) chloride in anhydrous conditions. The reaction typically proceeds as follows:

2C5H5Na+FeCl2→Fe(C5H5)2+2NaCl

This reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

化学反应分析

Types of Reactions: inden-7a-ide;iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ferrocenium ion, a stable cationic species.

Reduction: Reduction reactions can revert ferrocenium ion back to ferrocene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or acetic anhydride (Ac2O) can facilitate substitution reactions.

Major Products:

Oxidation: Ferrocenium ion (Fe(C5H5)2+)

Reduction: Ferrocene (Fe(C5H5)2)

Substitution: Various substituted ferrocenes depending on the reagents used.

科学研究应用

inden-7a-ide;iron has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying organometallic chemistry and bonding.

Biology: Ferrocene derivatives are explored for their potential use in drug delivery and as enzyme inhibitors.

Medicine: Some ferrocene-based compounds exhibit anticancer properties and are being investigated for therapeutic use.

Industry: The compound is used in the development of materials with unique electronic and magnetic properties.

作用机制

The mechanism of action of inden-7a-ide;iron involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, ferrocene derivatives can interact with enzymes and proteins, potentially altering their activity. The compound’s stability and ability to undergo reversible oxidation and reduction make it a valuable tool in various applications.

相似化合物的比较

inden-7a-ide;iron can be compared with other similar organometallic compounds, such as:

Cobaltocene (Co(C5H5)2): Similar structure but with cobalt instead of iron.

Nickelocene (Ni(C5H5)2): Contains nickel in place of iron.

Manganocene (Mn(C5H5)2): Manganese-based analog.

Uniqueness: this compound is unique due to its exceptional stability and well-defined redox chemistry. Its ability to form stable cationic and neutral species makes it particularly valuable in both research and industrial applications.

Conclusion

This compound is a fascinating compound with a rich history and diverse applications. Its unique structure and chemical properties continue to make it a subject of extensive study and innovation in various scientific fields.

生物活性

Inden-7a-ide;iron is a compound that combines the structural features of indenyl systems with iron, potentially offering unique biological activities due to the presence of iron, a crucial element in various biological processes. This article delves into the biological activity of this compound, focusing on its interaction with biological systems, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a derivative of ferrocene, which is known for its stability and ability to interact with various biological molecules, including enzymes and proteins. The incorporation of iron into organic frameworks can enhance the compound's reactivity and facilitate electron transfer processes, making it a candidate for various biomedical applications.

Iron Metabolism

Iron plays a pivotal role in numerous biological functions, including oxygen transport, DNA synthesis, and electron transport in cellular respiration. The metabolism of iron involves complex regulatory mechanisms that maintain homeostasis within the body. Key proteins involved include:

- Transferrin : A glycoprotein that binds iron tightly but reversibly, facilitating its transport in the bloodstream.

- Ferritin : The primary iron storage protein that sequesters excess iron to prevent toxicity.

- Hepcidin : A hormone that regulates iron absorption and distribution by controlling the expression of ferroportin, the sole known iron exporter.

The interaction of this compound with these proteins may influence iron homeostasis and contribute to its biological activity .

Antioxidant Properties

This compound may exhibit antioxidant properties due to the ability of iron to participate in redox reactions. Iron can catalyze the formation of reactive oxygen species (ROS), which can lead to oxidative stress if not regulated. However, compounds like this compound could potentially mitigate oxidative stress by scavenging free radicals or modulating antioxidant pathways.

Case Studies and Research Findings

- Study on Iron Overload : Research indicates that excess iron can lead to oxidative damage in tissues, contributing to diseases such as liver cirrhosis and hepatocellular carcinoma. The ability of this compound to modulate iron levels may provide therapeutic benefits in conditions characterized by iron overload .

- Cellular Interaction Mechanisms : Studies have shown that ferrocene derivatives can interact with cellular pathways involved in oxidative stress response. For instance, compounds like this compound may activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant defense mechanisms .

- Therapeutic Applications : Preliminary findings suggest that derivatives of ferrocene can enhance the efficacy of chemotherapeutic agents by improving drug delivery and reducing side effects through targeted delivery mechanisms.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Iron Overload | This compound may reduce oxidative damage associated with excess iron levels. |

| Study 2 | Antioxidant Activity | Potential activation of Nrf2 pathway leading to enhanced antioxidant defenses. |

| Study 3 | Drug Delivery | Improved efficacy of chemotherapeutic agents when combined with ferrocene derivatives. |

属性

IUPAC Name |

inden-7a-ide;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZBSUCFJDUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Fe-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。